![molecular formula C17H18N2O4 B3752242 N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B3752242.png)

N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a similar compound, “N-[2-(3,5-dimethylphenoxy)ethyl]-N-ethylamine hydrochloride”, has been reported . It’s likely that “N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide” would have a similar core structure, with the nitrobenzamide group providing additional complexity.

Chemical Reactions Analysis

Without specific literature sources, it’s challenging to provide a detailed chemical reactions analysis for “N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide”. Generally, nitrobenzamides can undergo a variety of reactions, including reduction of the nitro group and nucleophilic substitution of the amide .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-[2-(3,5-dimethylphenoxy)ethyl]-N-ethylamine hydrochloride”, have been reported . It’s a solid at room temperature and has a molecular weight of 229.75 .

Wissenschaftliche Forschungsanwendungen

Structural Elucidation in Forensic Science

One application of similar compounds to N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide is in forensic science for structural elucidation. For instance, a study by Dawson et al. (1995) detailed the molecular spectroscopic examination of yellow tablets seized by police, which led to the identification of a substance known as dimethpramide, a derivative of N-[2-(diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide. This approach underscores the utility of such compounds in identifying unknown substances in forensic investigations (Dawson et al., 1995).

Development of Anticonvulsants

Compounds structurally similar to N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide have been explored for their potential as anticonvulsants. For example, Sych et al. (2018) synthesized N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which demonstrated high anticonvulsive activity, highlighting the significance of such compounds in developing new anticonvulsant drugs (Sych et al., 2018).

Nanotechnology

Compounds like N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide are also used in nanotechnology. Saeed et al. (2013) synthesized and characterized the nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide, which was used as a precursor for depositing nickel sulfide nanocrystals. This demonstrates the application of such compounds in synthesizing nanomaterials (Saeed et al., 2013).

Solubility Studies in Chemical Engineering

The study of the solubility of similar compounds provides insights crucial for chemical engineering applications. Yuan et al. (2019) conducted solubility determination and modeling of p-nitrobenzamide in various solvents, which is essential for understanding the solvation and distribution characteristics of such compounds (Yuan et al., 2019).

Antibacterial Research

Research into the antibacterial properties of related compounds has been conducted, indicating potential pharmaceutical applications. Saeed et al. (2010) synthesized and characterized nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide, exploring their potential as antibacterial agents (Saeed et al., 2010).

Molecular Electronic Devices

In the field of molecular electronics, compounds like N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide find application in creating molecular electronic devices. Chen et al. (1999) demonstrated the useof a molecule containing a nitroamine redox center in an electronic device, showcasing negative differential resistance and significant on-off peak-to-valley ratios. This research implies the potential of such compounds in developing advanced molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Synthesis and Characterization in Medicinal Chemistry

The synthesis and characterization of related compounds are pivotal in medicinal chemistry. Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides, including compounds similar to N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide, to evaluate their anticonvulsant properties. This indicates the importance of such compounds in synthesizing new potential drugs (Bailleux et al., 1995).

Crystal Engineering

Compounds structurally related to N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide are used in crystal engineering for studying molecular interactions. Saha, Nangia, and Jaskólski (2005) explored the molecular tapes mediated via hydrogen bonds and weak interactions in complexes containing nitrobenzamide, contributing to the understanding of crystal design (Saha, Nangia, & Jaskólski, 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-12-9-13(2)11-16(10-12)23-8-7-18-17(20)14-3-5-15(6-4-14)19(21)22/h3-6,9-11H,7-8H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFSKUUKBYNWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-7-[(4-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3752171.png)

![3-(4-chlorophenyl)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B3752178.png)

![isopropyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B3752191.png)

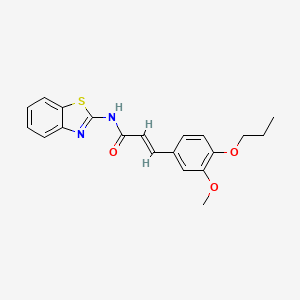

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(3-methoxy-4-propoxyphenyl)acrylamide](/img/structure/B3752210.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B3752218.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-nitrophenoxy)acetamide](/img/structure/B3752224.png)

![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B3752228.png)

![2-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B3752236.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide](/img/structure/B3752252.png)

![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B3752259.png)

![3,4-dichloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B3752261.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide](/img/structure/B3752269.png)

![4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-3-nitrobenzamide](/img/structure/B3752275.png)